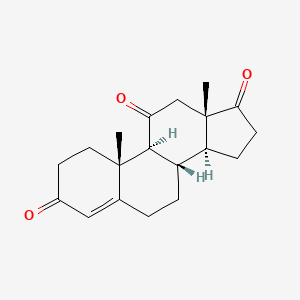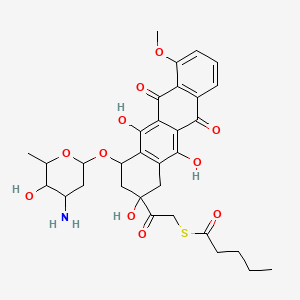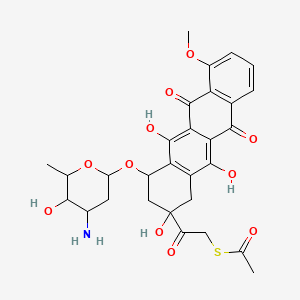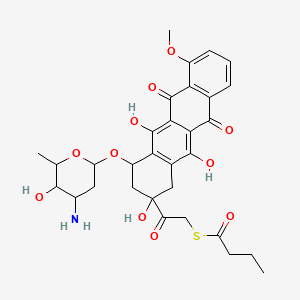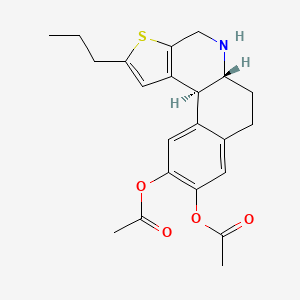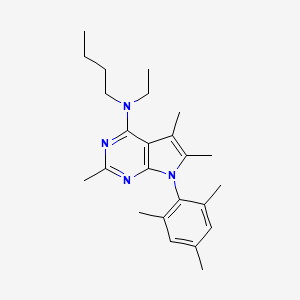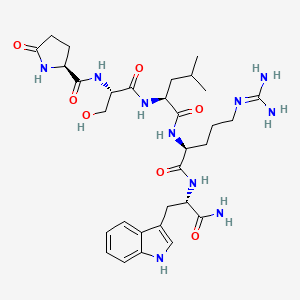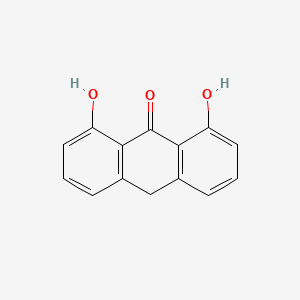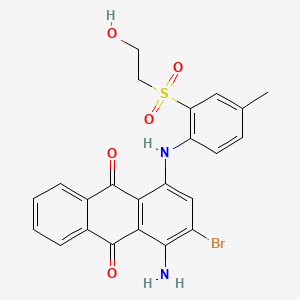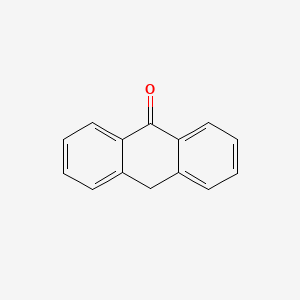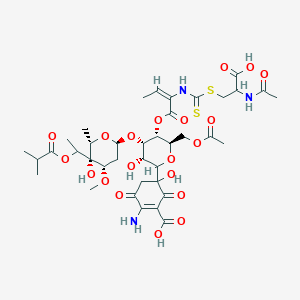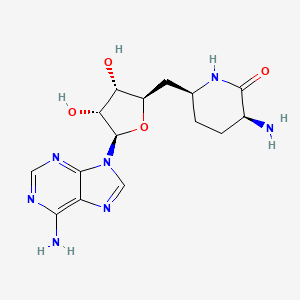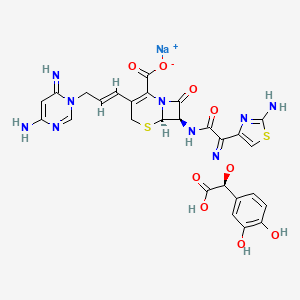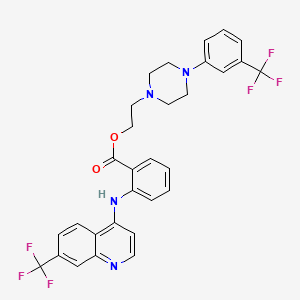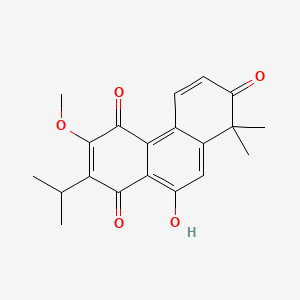
Agastaquinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Agastaquinone is a natural compound found in the medicinal plant Agastache rugosa (also known as Korean mint or Huoxiang in Traditional Chinese Medicine). This perennial herb belongs to the family Lamiaceae and is native to Korea, Japan, and China. In traditional medicine, A. rugosa has been used to treat various conditions, including nausea, vomiting, and dampness-related disorders .
Synthesis Analysis
The synthesis of Agastaquinone involves the isolation and identification of its chemical constituents from the aerial parts of A. rugosa . Notably, ursolic acid , acacetin , and tilianin are the major components . These compounds have diverse biological activities and play a role in cardiovascular health .
Molecular Structure Analysis
The molecular structure of Agastaquinone is characterized by a diterpenoid quinone framework. Spectroscopic techniques have confirmed its structure as 7-hydroxy-12-methoxy-20-norabieta-1,5(10),6,8,12-pentaene-3,11,14-trione . The presence of functional groups and the arrangement of atoms within the molecule contribute to its pharmacological properties.
科学的研究の応用
1. Synthesis and Chemical Properties
Agastaquinone, a tricyclic diterpenoid isolated from Agastache rugosa, has been the subject of research primarily for its synthesis and chemical properties. Lee et al. (2020) achieved the first total synthesis of agastaquinone, focusing on intramolecular Friedel-Crafts acylation as a key step (Lee et al., 2020). This work provides a foundation for further exploration into the compound's potential applications in various scientific fields.
2. Phytochemical and Pharmacological Profile
Agastaquinone is part of the phytochemical profile of the Agastache species, which are known for their phenylpropanoids and terpenoids, including several bioactive compounds. Zielińska and Matkowski (2014) reviewed the phytochemistry and bioactivity of Agastache plants, noting the significance of compounds like agastaquinone for their antimicrobial, antiviral, anti-mutagenic, and other therapeutic potentials (Zielińska & Matkowski, 2014).
3. Biomedical Applications
Although not directly related to agastaquinone, research in the broader field of diterpenoids and related compounds opens avenues for potential biomedical applications. For example, Piao et al. (2011) explored the cytotoxic effects of silver nanoparticles, suggesting a role for similar compounds in oxidative stress-induced apoptosis in liver cells, which could be relevant for agastaquinone given its classification as a diterpenoid (Piao et al., 2011).
特性
CAS番号 |
172923-90-9 |
|---|---|
製品名 |
Agastaquinone |
分子式 |
C20H20O5 |
分子量 |
340.4 g/mol |
IUPAC名 |
10-hydroxy-3-methoxy-8,8-dimethyl-2-propan-2-ylphenanthrene-1,4,7-trione |
InChI |
InChI=1S/C20H20O5/c1-9(2)14-17(23)16-12(21)8-11-10(6-7-13(22)20(11,3)4)15(16)18(24)19(14)25-5/h6-9,21H,1-5H3 |
InChIキー |
STVUTFZJYUGHSD-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C(=O)C2=C3C=CC(=O)C(C3=CC(=C2C1=O)O)(C)C)OC |
正規SMILES |
CC(C)C1=C(C(=O)C2=C3C=CC(=O)C(C3=CC(=C2C1=O)O)(C)C)OC |
外観 |
Solid powder |
その他のCAS番号 |
172923-90-9 |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
7-hydroxy-12-methoxy-20-norabieta-1,5(10),6,8,12-pentaene-3,11,14-trione agastaquinone |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



